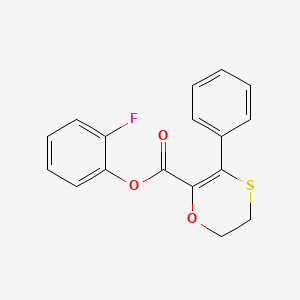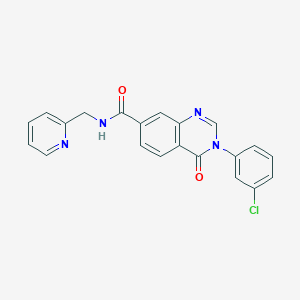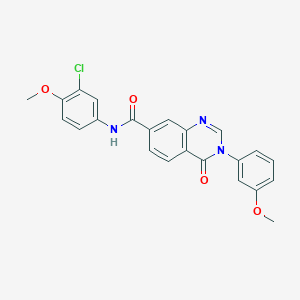
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a thiophen-2-ylmethyl group attached to a dihydro-1,4-oxathiine ring
Métodos De Preparación
The synthesis of N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the oxathiine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydro-1,4-oxathiine ring.
Introduction of the chlorophenyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Attachment of the thiophen-2-ylmethyl group: This step involves the use of thiophene derivatives and appropriate coupling agents to attach the thiophen-2-ylmethyl group to the oxathiine ring.
Oxidation to form the 4,4-dioxide: The final step involves the oxidation of the oxathiine ring to introduce the 4,4-dioxide functional group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to modify the functional groups and reduce the oxidation state of the compound.
Substitution: The chlorophenyl and thiophen-2-ylmethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.
Interaction with receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.
Induction of oxidative stress: The compound may induce oxidative stress in cells, leading to various biological effects.
Comparación Con Compuestos Similares
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be compared with other similar compounds, such as:
Imidazo-thiazole derivatives: These compounds share similar structural features and are studied for their antimicrobial and anticancer activities.
Thiophene derivatives: These compounds have a thiophene ring and are known for their diverse biological activities.
Isoxazole derivatives: These compounds contain an isoxazole ring and are investigated for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C22H18ClNO4S2 |
|---|---|
Peso molecular |
460.0 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4,4-dioxo-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H18ClNO4S2/c23-18-10-4-5-11-19(18)24(15-17-9-6-13-29-17)22(25)20-21(16-7-2-1-3-8-16)30(26,27)14-12-28-20/h1-11,13H,12,14-15H2 |
Clave InChI |
XYOONRYESFRRGW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12174061.png)
![N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12174072.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B12174088.png)

![4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12174091.png)
methanone](/img/structure/B12174098.png)
![2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12174099.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B12174106.png)

![tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12174109.png)



